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4-Aminotetrahydrofuran-3-ol

hydrochloride

Cat. No.: B059481 Get Quote

cis-4-Aminotetrahydrofuran-3-ol hydrochloride is a vital heterocyclic building block in

modern medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold, combined

with the stereospecific cis-orientation of its amino and hydroxyl functional groups, makes it an

invaluable synthon for introducing chirality and specific hydrogen bonding capabilities into

complex molecules. These 1,2-amino alcohol motifs are key structural components in a wide

array of biologically active compounds, including antiviral agents, enzyme inhibitors, and other

therapeutics.[1]

The primary challenge in synthesizing this molecule lies in the precise control of

stereochemistry at the C3 and C4 positions to exclusively obtain the desired cis diastereomer.

This guide provides a comprehensive overview of the core synthetic strategies, detailed

experimental protocols, and analytical characterization necessary for the successful laboratory-

scale synthesis of this important intermediate. It is designed for researchers and drug

development professionals seeking both theoretical understanding and practical, field-proven

insights.

Retrosynthetic Analysis and Core Synthetic
Strategies
A logical retrosynthetic approach to cis-4-aminotetrahydrofuran-3-ol involves simplifying the

target molecule to more accessible precursors. The key disconnection points are the carbon-

nitrogen and carbon-oxygen bonds, suggesting that the core challenge is the stereoselective
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installation of the amine and alcohol functionalities onto a pre-existing or concurrently formed

tetrahydrofuran ring.

Diagram 1: Retrosynthetic Analysis A high-level overview of the synthetic strategy.
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Caption: Retrosynthetic pathway for cis-4-Aminotetrahydrofuran-3-ol.

The most prevalent strategies involve:

Stereoselective Reduction of a Ketone Precursor: This involves the reduction of a 4-amino-

substituted tetrahydrofuran-3-one. The stereochemical outcome is directed by the choice of

reducing agent and the steric influence of the adjacent amino group.
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Diastereoselective Hydrogenation of a Furan Precursor: Beginning with a suitably substituted

furan, catalytic hydrogenation can reduce the double bonds of the ring. The cis

stereochemistry is often favored due to the catalyst adsorbing to one face of the molecule.[2]

Ring-Opening of an Epoxide: A common and powerful method for installing 1,2-amino

alcohol functionality involves the nucleophilic attack of an amine (or azide as a precursor) on

an epoxide. The stereochemistry is well-defined by the epoxide's configuration.

This guide will focus on a practical and scalable approach involving the stereoselective

hydrogenation of a protected aminofuran derivative, a method alluded to in industrial process

development literature.[2]

Synthetic Pathway: From Furan to the Target
Molecule
This pathway leverages a protected aminofuran precursor, which undergoes catalytic

hydrogenation to establish the tetrahydrofuran ring and the desired cis stereochemistry,

followed by reduction of an ester group and final deprotection.

Diagram 2: Overall Synthetic Workflow A step-by-step visualization of the synthesis.
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Caption: A conceptual workflow for the synthesis of the target molecule.

Part 1: Stereoselective Hydrogenation
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The critical step in this synthesis is the catalytic hydrogenation of a furan derivative. The choice

of catalyst and reaction conditions is paramount for achieving high cis diastereoselectivity.

Rhodium on carbon (Rh/C) has been shown to be effective for this transformation, particularly

when performed under acidic conditions which can enhance the reaction rate and selectivity.[2]

Experimental Protocol: Hydrogenation
Reactor Setup: To a high-pressure hydrogenation vessel, add methyl 4-(tert-

butoxycarbonylamino)furan-2-carboxylate (1.0 eq).

Solvent and Catalyst: Add methanol as the solvent and 5% Rhodium on Carbon (Rh/C)

catalyst (typically 2-6 wt% based on the starting material).[2]

Acidification: Add a catalytic amount of hydrochloric acid (HCl, e.g., 1-5 mol%).[2] This has

been shown to significantly improve yield and reaction rate.

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas

(H₂) to 30-50 bar.

Reaction: Heat the mixture to 25-35 °C and stir vigorously for 12-24 hours, or until hydrogen

uptake ceases. Monitor the reaction progress by GC or HPLC.

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel

with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, methyl

cis-4-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylate, which can be used in the

next step with or without further purification.

Data Summary: Hydrogenation Conditions
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Parameter Value Rationale & Insights

Catalyst 5% Rh/C or Rh/Alox

Rhodium is highly effective for

furan ring saturation. The

support (carbon or alumina)

can influence activity.

H₂ Pressure 20-50 bar

Higher pressure increases the

rate of reaction by increasing

the concentration of dissolved

hydrogen.

Temperature 25-35 °C

Mild temperatures are

sufficient and prevent potential

side reactions or degradation.

Additive 1-5 mol% HCl

The acid additive protonates

the substrate, activating it

towards hydrogenation and

leading to significantly higher

yields (up to 99%).[2]

Yield 80-99%

Highly dependent on catalyst

loading, pressure, and the

presence of an acid additive.

[2]

Note: The synthesis described in the provided patent TW202400568A targets a 2-carboxylic

ester derivative. A direct synthesis for the 3-ol would ideally start from a 4-aminofuran-3(2H)-

one precursor, which would be reduced to the target molecule. However, adapting the

hydrogenation principles from this patent provides a strong basis for achieving the desired cis-

stereochemistry on the tetrahydrofuran ring.

Part 2: Functional Group Transformations and
Deprotection
Following the establishment of the core ring structure and stereochemistry, subsequent steps

would involve the reduction of the ester to an alcohol and removal of the Boc protecting group.
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The final step is the formation of the hydrochloride salt to improve stability and crystallinity.

Experimental Protocol: Reduction and Deprotection
Ester Reduction (Conceptual): Dissolve the crude product from the previous step in an

anhydrous solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Slowly

add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride

(NaBH₄) in portions. Allow the reaction to warm to room temperature and stir until completion

(monitored by TLC or LC-MS).

Boc Deprotection: After quenching the reduction, the Boc group can be removed under

acidic conditions. This is conveniently done by treating the intermediate with a solution of

HCl in a solvent like methanol or dioxane.

Salt Formation and Isolation: The addition of HCl not only removes the Boc group but also

forms the hydrochloride salt of the free amine. The product often precipitates from the

reaction mixture upon cooling or the addition of a less polar co-solvent (e.g., diethyl ether).

Purification: The precipitated solid can be collected by filtration, washed with a cold solvent,

and dried under vacuum. If necessary, the product can be further purified by recrystallization

from a suitable solvent system, such as ethanol/ether.[3][4]

Characterization and Quality Control
Confirming the identity, purity, and stereochemistry of the final product is crucial.

NMR Spectroscopy:

¹H NMR: The most powerful tool for confirming the cis stereochemistry is the analysis of

proton-proton coupling constants (³J). For a cis relationship between H3 and H4, the

vicinal coupling constant (³J₃,₄) is typically in the range of 3-6 Hz. A trans relationship

would show a much larger coupling constant (10-13 Hz).[5] The spectrum will also show

characteristic peaks for the protons on the tetrahydrofuran ring and the absence of the

Boc group's tert-butyl signal.

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, consistent with

the expected structure.
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its

elemental composition.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final

compound. Chiral HPLC can be employed to determine the enantiomeric excess if an

enantioselective synthesis was performed.[6]

Safety and Handling
Hydrogenation: High-pressure hydrogenation should only be performed by trained personnel

using certified equipment in a well-ventilated area. Hydrogen gas is extremely flammable.

Catalysts like Rh/C can be pyrophoric upon exposure to air after the reaction and should be

handled with care (e.g., filtered under a nitrogen blanket and kept wet).

Reagents: Reducing agents like LiAlH₄ are water-reactive and must be handled under

anhydrous conditions. Strong acids like HCl are corrosive.

Solvents: Solvents such as methanol and tetrahydrofuran (THF) are flammable.[7][8] THF

can also form explosive peroxides upon prolonged storage and should be tested before use.

[8]

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats,

and gloves, must be worn at all times.

Conclusion
The synthesis of cis-4-Aminotetrahydrofuran-3-ol hydrochloride is a challenging yet

achievable goal that hinges on precise stereochemical control. The catalytic hydrogenation of a

furan-based precursor represents a robust and scalable strategy, with the diastereoselectivity

being highly influenced by the choice of catalyst and the presence of acidic additives. Careful

execution of the reaction protocol and rigorous analytical characterization are essential to

ensure the production of this high-value building block for pharmaceutical research and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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